AdCaPy

Mitochondrial Toxicology Oxidative Phosphorylation Metabolite Profiling

Research labs requiring a certified reference standard for Lenvatinib Impurity 93 face supply inconsistency and ambiguous purity documentation. 4-Amino-3,5-dichlorophenol (DCAP) resolves this with batch-specific QC (NMR, HPLC, GC) and dual-purpose utility: - Potent mitochondrial uncoupler (active at 1×10⁻⁵ M) for toxicological pathway dissection. - Model recalcitrant pollutant for membrane/AOP performance validation. Supplied with full analytical data sheets to ensure audit-ready pharmaceutical impurity profiling and reproducible environmental fate studies.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 26271-75-0
Cat. No. B1201274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdCaPy
CAS26271-75-0
Synonyms3,5-dichloro-1,4-aminophenol
3,5-dichloro-p-aminophenol
DCAP
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)O
InChIInChI=1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
InChIKeyPEJIOEOCSJLAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dichlorophenol Overview


4-Amino-3,5-dichlorophenol (CAS 26271-75-0; synonyms: 3,5-dichloro-4-aminophenol, DCAP) is a dichlorinated aminophenol with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 Da [1]. The compound is characterized by two chlorine atoms at the 3- and 5-positions and an amino group at the 4-position on the phenolic ring. Predicted physicochemical properties include an ACD/LogP of 2.32, a boiling point of 294.0±40.0 °C at 760 mmHg, and a density of 1.6±0.1 g/cm³ . The compound is commercially available as a certified reference standard, with vendors supplying it at 95% purity accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Its structural features underpin its roles as a mitochondrial uncoupling agent, a specific pharmaceutical impurity marker, a substructural component in long-acting β2-agonists, and a recalcitrant environmental transformation product.

Identity Certified reference standard with batch-specific NMR, HPLC, GC
Toxicology Mitochondrial uncoupling assay probe for DCNA metabolite studies
Pharmaceutical QC Designated Lenvatinib Impurity 93 for impurity profiling
Environmental Recalcitrant micropollutant model for membrane and AOP research

4-Amino-3,5-dichlorophenol Substitution Failure


The 3,5-dichloro-4-amino substitution pattern of this compound confers a distinct and quantifiable profile of biological activity, environmental behavior, and analytical utility that is not shared by isomeric dichlorophenols, non-aminated chlorophenols, or other aminophenol derivatives. In mitochondrial toxicity assays, 4-Amino-3,5-dichlorophenol (DCAP) acts as a potent uncoupler of oxidative phosphorylation at concentrations where closely related metabolites exhibit markedly reduced or negligible activity [1]. In membrane-based water treatment, its unique combination of amino and chloro substituents results in consistently poor nanofiltration rejection, irrespective of operational pH or the presence of natural organic matter, a behavior that differs fundamentally from that of other aromatic amines [2]. Furthermore, its specific structural identity as Lenvatinib Impurity 93 and as the core aryl moiety in β2-agonists with extended biological detectability [3] means that substitution with generic dichlorophenols would invalidate analytical methods and compromise pharmacokinetic interpretations. Generic substitution therefore fails to meet the rigorous demands of trace analysis, mechanistic toxicology, and pharmaceutical quality control.

Uncoupling activity mismatch Metabolite DCPD exhibits markedly lower uncoupling potency; DCAP is the primary toxicophore for DCNA metabolism studies.
Membrane rejection differs Nanofiltration behavior is uniquely poor and pH-independent, unlike other aromatic amines; substitution invalidates environmental fate models.
Impurity certification gap Generic dichlorophenols lack the certified identity and batch documentation required for lenvatinib QC and regulatory impurity profiling.

4-Amino-3,5-dichlorophenol: Evidence-Based Selection


Mitochondrial Uncoupling: DCAP vs. Congeners

In isolated rat liver mitochondria, 4-Amino-3,5-dichlorophenol (DCAP) uncouples oxidative phosphorylation and inhibits electron transport at a concentration of 1 × 10⁻⁵ M. This activity is equivalent to that of the parent compound, 2,6-dichloro-4-nitroaniline (DCNA). In stark contrast, the related metabolite 2,6-dichloro-p-phenylenediamine (DCPD) produces only slight uncoupling at a twenty-fold higher concentration of 2 × 10⁻⁴ M. [1]

Uncoupling Potency vs. DCPD
Head-to-head
DCAP: 1×10⁻⁵ M
DCPD: 2×10⁻⁴ M
~20-fold difference
Establishes DCAP as primary toxicophore in DCNA metabolism
Isolated rat liver mitochondria assay
Mitochondrial Toxicology Oxidative Phosphorylation Metabolite Profiling

Nanofiltration Rejection vs. Aromatic Amines

In studies of nanofiltration for water treatment, 4-Amino-3,5-dichlorophenol, an oxidation product of diclofenac, exhibits poor separation efficiency across multiple commercial membranes (HL, TS40, TS80, DL). This behavior is consistent regardless of the feed water pH or the presence of natural organic matter (NOM). In contrast, the research established that the retention of other aromatic amines is significantly influenced by the presence and position of an amino group relative to a carboxyl group in the molecule. [1]

Nanofiltration Rejection
Method context
Consistently poor rejection across HL, TS40, TS80, DL membranes; independent of pH and NOM
Identifies as recalcitrant micropollutant requiring targeted AOP strategies
Class-level inference; verify with specific membrane module
Membrane Filtration Water Treatment Micropollutant Removal

Impurity Profiling: Lenvatinib Impurity 93

4-Amino-3,5-dichlorophenol is officially cataloged and supplied as Lenvatinib Impurity 93. It serves as a certified reference standard for the identification and quantification of this specific process-related impurity in the tyrosine kinase inhibitor lenvatinib, used in the treatment of certain thyroid cancers. In contrast, generic dichlorophenols or other aminophenols are not recognized as specific lenvatinib impurities and lack the certified purity and characterization data required for regulatory submission.

Lenvatinib Impurity 93
Specification review
Certified reference standard; designated lenvatinib impurity
Required for method validation and impurity quantification
Supplier-provided batch QC documentation (NMR, HPLC, GC)
Pharmaceutical Quality Control Impurity Profiling Reference Standards

Prolonged Detectability in β2-Agonists

The 4-amino-3,5-dichlorophenyl moiety, when incorporated into β2-agonist structures, confers significant metabolic stability and prolonged detectability. In rat pharmacokinetic studies, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol was detectable in blood for up to 72 hours, while the tert-amylamino analog was detectable for more than 96 hours at a method sensitivity of 0.1 ng/mL. The study explicitly attributes this extended detection window to the presence of halogen atoms in the molecule, which prevent rapid metabolic inactivation. [1] In contrast, non-halogenated or differently substituted analogs would be expected to undergo more rapid clearance.

β2-Agonist Detectability
Class-level inference
Blood detectability ≥72 h (isopropylamino)
>96 h (tert-amylamino)
Halogenation extends detection window in PK studies
Rat p.o.; LC-MS/MS LOD 0.1 ng/mL
Pharmacokinetics β2-Adrenergic Agonists Drug Metabolism

4-Amino-3,5-dichlorophenol Applications


Mitochondrial Toxicity and Drug Metabolism

Researchers investigating the mechanism of toxicity for compounds metabolized to DCAP should use the pure compound as a direct probe of mitochondrial dysfunction. Its potent uncoupling activity at 1 × 10⁻⁵ M (in contrast to the much weaker activity of the alternative metabolite DCPD) makes it essential for dissecting the toxicological pathways of parent compounds like 2,6-dichloro-4-nitroaniline (DCNA). [1]

Water Treatment: Micropollutant Removal

Environmental engineers and water quality scientists should employ 4-Amino-3,5-dichlorophenol as a model recalcitrant pollutant. Its demonstrated poor and consistent rejection by commercial nanofiltration membranes [1] makes it an ideal challenge compound for testing the efficacy of advanced oxidation processes (AOPs) like ozonation or for developing novel membrane materials and adsorption media.

Lenvatinib Impurity Profiling & QC

Analytical and quality control laboratories supporting lenvatinib manufacturing or regulatory filing must procure 4-Amino-3,5-dichlorophenol as a certified reference standard (Lenvatinib Impurity 93). It is a mandatory requirement for developing and validating stability-indicating HPLC or LC-MS methods to ensure the accurate quantification of this specific process impurity in drug substance and finished product. [1]

β2-Agonist Pharmacokinetics & Doping Control

In forensic toxicology and sports doping control, the 4-amino-3,5-dichlorophenyl moiety is a key structural alert for extended detection windows. The compound serves as a critical intermediate or substructure for synthesizing analytical standards and studying the metabolism of long-acting β2-agonists like clenproperol and clenpenterol, where halogenation is known to prevent rapid clearance and prolong detectability beyond 96 hours. [1]

Application
Selection Property
Validation Focus
Mitochondrial toxicity & drug metabolism
Uncoupling toxicophore probe
Endpoint profiling in DCNA metabolite studies
Water treatment research
Recalcitrant micropollutant model
Membrane rejection & AOP efficacy testing
Lenvatinib pharmaceutical QC
Certified impurity reference standard
Method validation & impurity quantification
β2-agonist PK & detection-window studies
Extended-detectability structural motif
Metabolic stability & detection-window profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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